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N-Acetyl-D-fucosamine -

N-Acetyl-D-fucosamine

Catalog Number: EVT-8252501
CAS Number:
Molecular Formula: C8H15NO5
Molecular Weight: 205.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Acetyl-D-fucosamine is an amino sugar.
Source and Classification

N-Acetyl-D-fucosamine can be derived from various sources, including seaweeds and certain bacteria that produce fucosylated oligosaccharides. It belongs to the class of amino sugars and is classified under the broader category of carbohydrates. In biochemical terms, it is often involved in glycosylation processes, where it contributes to the structural diversity of glycoconjugates.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Acetyl-D-fucosamine can be achieved through several methods:

  1. Chemical Synthesis: This involves the acetylation of D-fucosamine using acetic anhydride or acetyl chloride in the presence of a base. The reaction typically requires careful control of temperature and pH to ensure high yields.
  2. Enzymatic Synthesis: Utilizing fucosyltransferases, enzymes that catalyze the transfer of fucose residues to acceptor molecules, can provide a more selective approach to synthesizing N-Acetyl-D-fucosamine from fucose.
  3. Microbial Fermentation: Certain strains of bacteria can produce N-Acetyl-D-fucosamine through fermentation processes, which may offer an environmentally friendly alternative to chemical synthesis.
Molecular Structure Analysis

Structure and Data

N-Acetyl-D-fucosamine has a molecular formula of C8H15NO5C_8H_{15}NO_5 and a molecular weight of approximately 189.21 g/mol. Its structure consists of a fucose backbone with an acetyl group attached to the amino group at the C-2 position. The stereochemistry around the anomeric carbon (C-1) is crucial for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

N-Acetyl-D-fucosamine participates in several key reactions:

  1. Glycosylation Reactions: It acts as a donor in glycosylation reactions, where it contributes fucose residues to oligosaccharides, impacting protein folding and stability.
  2. Acetylation Reactions: The acetyl group can be removed or modified under specific conditions, allowing for further chemical transformations.
  3. Hydrolysis: In acidic or enzymatic conditions, N-Acetyl-D-fucosamine can undergo hydrolysis, reverting to D-fucosamine and acetic acid.
Mechanism of Action

Process and Data

The mechanism of action for N-Acetyl-D-fucosamine primarily revolves around its role in glycosylation:

  • Cell Signaling: By being incorporated into glycoproteins and glycolipids, it influences cell signaling pathways that regulate immune responses.
  • Cell Adhesion: It enhances cell adhesion properties by modifying surface glycoproteins, facilitating interactions between cells and their environment.
  • Immune Modulation: Its presence on cell surfaces can modulate immune responses by interacting with lectins and other carbohydrate-binding proteins.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: N-Acetyl-D-fucosamine typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and methanol but less soluble in organic solvents like chloroform.

Chemical Properties

  • Melting Point: The melting point is generally around 120 °C.
  • Stability: It is stable under neutral pH but may degrade under extreme acidic or basic conditions.

Relevant data shows that its stability makes it suitable for various biochemical applications without significant degradation over time.

Applications

Scientific Uses

N-Acetyl-D-fucosamine has several applications in scientific research:

  1. Glycobiology Research: It is used to study glycosylation patterns in proteins, which are crucial for understanding disease mechanisms.
  2. Therapeutics Development: Investigated for potential therapeutic applications in cancer treatment due to its role in modulating immune responses.
  3. Biomarker Development: Its presence in specific glycan structures is being explored as a biomarker for various diseases.
Biosynthetic Pathways and Enzymatic Degradation Mechanisms

Microbial Chitinolytic Systems and Enzyme Synergy

Microorganisms employ sophisticated enzymatic machinery for chitin degradation, involving synergistic actions among chitinases, β-N-acetylglucosaminidases, and lytic polysaccharide monooxygenases. The Chitinolyticbacter meiyuanensis SYBC-H1 strain exemplifies this system, possessing 32 chitinolytic enzymes including 30 chitinases (26 GH18, 4 GH19), one GH20 β-N-acetylglucosaminidase, and one AA10 lytic polysaccharide monooxygenase. This enzymatic repertoire enables complete conversion of chitin to N-acetyl-D-glucosamine without accumulating oligosaccharide intermediates. Critical enzymes identified include five GH18 chitinases (Cm711, Cm3636, Cm3638, Cm3639, and Cm3769) and one GH20 NAGase (Cm3245). Functional characterization revealed distinct roles: Cm711, Cm3636, Cm3638, and Cm3769 function as endo-chitinases that randomly cleave chitin chains, while Cm3639 acts as an exo-chitinase processively releasing diacetylchitobiose. Notably, Cm3639 and Cm3769 exhibit dual functionality by converting N-acetyl chitooligosaccharides to N-acetyl-D-glucosamine, while Cm3245 specializes in hydrolyzing diacetylchitobiose to monomers [6].

The enzymatic cascade proceeds through sequential steps:

  • Lytic polysaccharide monooxygenases initiate degradation through oxidative cleavage of crystalline chitin
  • Endo-chitinases further depolymerize the substrate into oligomers (GlcNAc)₂₋₆
  • Exo-chitinases process oligomers into diacetylchitobiose (GlcNAc)₂
  • β-N-acetylglucosaminidases finally hydrolyze (GlcNAc)₂ to N-acetyl-D-glucosamine monomers

This coordinated system achieves direct conversion of shrimp shell powder to N-acetyl-D-glucosamine with 82% purity and 2.57 g/L yield when using optimized enzyme cocktails containing both recombinant β-N-acetylglucosaminidase and crude enzyme preparations [9].

Table 1: Chitinolytic Enzyme Systems in Microorganisms

Enzyme TypeEC NumberGH FamilyFunctionExample Enzymes
Endo-chitinaseEC 3.2.1.14GH18, GH19Random hydrolysis of β-1,4 linkagesCm711, Cm3636, Cm3638, Cm3769
Exo-chitinaseEC 3.2.1.14GH18Processive release of dimersCm3639
β-N-acetylglucosaminidaseEC 3.2.1.52GH20Hydrolysis of terminal GlcNAc residuesCm3245
Lytic polysaccharide monooxygenaseEC 1.14.99.53AA10Oxidative cleavage of crystalline chitinNot specified

Metagenomic Discovery of Novel β-N-Acetylglucosaminidases

Metagenomic approaches have revolutionized the discovery of novel carbohydrate-active enzymes from unculturable microorganisms. Analysis of the domesticated microbiome XHQ10, specifically adapted to utilize shrimp shell powder as carbon source, revealed significant enrichment of glycoside hydrolase families GH18 (chitinases) and CBM5/12 (carbohydrate-binding modules). Comparative analysis demonstrated a 4.2-fold increase in GH18 representation and 3.8-fold increase in CBM12 abundance compared to non-domesticated microbiomes. Within the high-quality metagenome-assembled genome FS13.1 from XHQ10, a novel β-N-acetylglucosaminidase gene (designated XmGlcNAcase) was identified through comprehensive CAZyme annotation. This enzyme belongs to the GH20 family and shares only 52% sequence identity with previously characterized β-N-acetylglucosaminidases [9].

XmGlcNAcase exhibits optimal activity at pH 6.0-6.5 and 50°C, with remarkable stability across broad pH (5.0-8.0) and temperature (30-60°C) ranges. The enzyme demonstrates strict specificity toward N-acetyl chitooligosaccharides, efficiently hydrolyzing (GlcNAc)₂ to (GlcNAc)₆ with highest catalytic efficiency (kcat/Km = 412 s⁻¹mM⁻¹) against p-nitrophenyl N-acetyl-β-D-glucosaminide. Structural analysis revealed conserved catalytic residues (Glu298 and Asp325) within the TIM-barrel fold that facilitate substrate binding through a +1 subsite specificity for GlcNAc moieties. When incorporated at 5% (w/w) into chitinolytic enzyme cocktails with crude XHQ10 enzymes, XmGlcNAcase enabled direct conversion of unprocessed shrimp shell powder to N-acetyl-D-glucosamine with 82% purity, eliminating the need for energy-intensive chitin extraction and purification steps [9].

Table 2: Metagenomically Discovered β-N-Acetylglucosaminidases

EnzymeSourceGH FamilyOptimal pHOptimal Temp (°C)Specific Activity (U/mg)Application
XmGlcNAcaseMetagenome FS13.1GH206.0-6.550128.4 ± 5.7Shrimp shell powder conversion
SvNag2557Streptomyces violascensGH845.55098.6 ± 3.2Colloidal chitin hydrolysis
SvNag4755Streptomyces violascensGH36.06087.3 ± 4.1Ionic liquid-pretreated chitin
PbNagPaenibacillus barengoltziiGH204.560203.5 ± 8.4Chitin waste processing

Genetic Regulation of Chitin Catabolism in Domesticated Microbiomes

The genetic architecture of chitin catabolism in microbiomes involves complex regulatory networks coordinating substrate sensing, enzymatic expression, and metabolic flux. Genomic analysis of the shrimp shell-adapted microbiome XHQ10 revealed a specialized gene cluster containing a major facilitator superfamily transporter, TonB-dependent oligosaccharide transporter, outer membrane lipoprotein, and four glycoside hydrolases (α-mannosidase, β-N-acetylhexosaminidase, exo-α-sialidase, and endo-β-N-acetylglucosaminidase). This genetic arrangement enables efficient chitin recognition, transport, and stepwise degradation. During domestication, XHQ10 exhibited significant upregulation (4.8-fold) of genes encoding chitin-binding proteins and 3.5-fold induction of GH18 chitinases compared to non-adapted microbiomes [9].

In pathogenic systems, N-acetyl-D-glucosamine functions as both carbon source and signaling molecule. Candida albicans exemplifies this dual function through its N-acetylglucosamine kinase (HXK1) and N-acetylglucosamine-6-phosphate deacetylase (DAC1), which coordinately regulate morphological transitions between yeast and invasive hyphal forms. The transcription factor NGT1 induces expression of genes involved in N-acetyl-D-glucosamine utilization (NAG1, DAC1, HXK1) when environmental glucose is depleted. This regulatory switch enables pathogens to utilize N-acetyl-D-glucosamine as alternative carbon source during infection, simultaneously triggering virulence pathways such as adhesin expression and biofilm formation [8].

Bacteroides thetaiotaomicron employs a phosphorylase-dependent pathway for energy-efficient N-glycan metabolism. The BT1033 gene encodes a 4-O-β-D-mannopyranosyl-N-acetyl-D-glucosamine:phosphate α-D-mannosyltransferase (mannosyl-N-acetylglucosamine phosphorylase) that catalyzes reversible phosphorolysis: β-1,4-D-mannosyl-N-acetyl-D-glucosamine + phosphate ⇌ α-D-mannose 1-phosphate + N-acetyl-D-glucosamine. This enzyme operates through a sequential Bi Bi mechanism, bypassing ATP-dependent phosphorylation steps used in conventional pathways. Genomic analyses confirm conservation of this pathway across intestinal anaerobes including Bacteroides fragilis, Prevotella denticola, and Parabacteroides distasonis, demonstrating evolutionary optimization for energy conservation in nutrient-limited environments [3] [8].

Table 3: Genetic Regulators of N-Acetyl-D-glucosamine Metabolism

Regulatory ElementOrganismFunctionTarget GenesPhysiological Role
NGT1Candida albicansTranscription factorNAG1, HXK1, DAC1Morphogenesis, virulence
NagRBacillus subtilisTranscriptional repressornagA, nagBChitin catabolism
BT1033Bacteroides thetaiotaomicronPhosphorylaseMetabolic operonN-glycan utilization
ChiSVibrio choleraeSensor kinasechitinase operonChitin sensing
NagCEscherichia coliTranscription factornagE, nagA, nagBGlcNAc utilization

Properties

Product Name

N-Acetyl-D-fucosamine

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6+,7-,8?/m1/s1

InChI Key

XOCCAGJZGBCJME-IANFNVNHSA-N

SMILES

CC1C(C(C(C(O1)O)NC(=O)C)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)NC(=O)C)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NC(=O)C)O)O

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